Physicochemical properties of 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid.
Physicochemical properties of 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid.
The following technical guide details the physicochemical properties, structural analysis, and experimental handling of 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid (often abbreviated as BBM or Benzylidene-bis-MPA).
A Technical Guide for Medicinal Chemists and Materials Scientists
Executive Summary
5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid (CAS: 207850-04-2 ) is a cyclic acetal derivative of 2,2-bis(hydroxymethyl)propionic acid (bis-MPA). It serves as a critical "protected" building block in the synthesis of hyperbranched polymers, dendrimers, and prodrug systems. By masking the two hydroxyl groups of bis-MPA within a lipophilic benzylidene acetal ring, this molecule allows for selective chemistry at the carboxylic acid terminus.
Its physicochemical profile is dominated by the 1,3-dioxane ring conformation , which imparts rigid stereochemical constraints and alters solubility significantly compared to the parent aliphatic acid.
Physicochemical Profile
The following data aggregates experimental values and high-confidence predictive models for the title compound.
| Property | Value / Description | Source/Notes |
| Molecular Formula | ||
| Molecular Weight | 222.24 g/mol | |
| CAS Number | 207850-04-2 | |
| Appearance | White crystalline solid | Recrystallized from toluene/acetone |
| Melting Point | 73 – 79 °C | Experimental [1] |
| pKa (Acid) | 4.2 – 4.5 (Predicted) | Aliphatic COOH, slightly lowered by acetal oxygens |
| LogP (Octanol/Water) | 1.2 – 1.6 (Predicted) | Moderate lipophilicity due to phenyl ring |
| Solubility | Soluble in DCM, THF, Acetone, EtOAcInsoluble in Water (neutral pH) | Soluble in aqueous base ( |
| Stability | Acid-labile (Acetal hydrolysis)Base-stable | Hydrolyzes to bis-MPA and benzaldehyde at |
Structural & Stereochemical Analysis[1]
The 1,3-dioxane ring of the title compound exists in a chair conformation .[1] The stereochemical arrangement of substituents is governed by the minimization of 1,3-diaxial interactions, leading to a specific preferred diastereomer.
Conformational Locking (The Anomeric Effect & Sterics)
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Position 2 (Phenyl Group): The bulky phenyl group at the C2 position acts as a "conformational anchor." To avoid severe 1,3-diaxial steric clashes with the axial protons at C4 and C6, the phenyl group exclusively occupies the equatorial position.
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Position 5 (Methyl vs. Carboxylic Acid): With the ring locked by the phenyl group, the substituents at C5 (Methyl and COOH) must adopt either axial or equatorial orientations.
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Major Conformer: Crystallographic studies of close analogs (e.g., 2-(2-chlorophenyl) derivatives) suggest the Carboxylic Acid prefers the Axial position , placing the Methyl group equatorial [2].
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Reasoning: While the carboxyl group is bulkier than a methyl group in isolation, the axial position at C5 in a 1,3-dioxane ring is unique; it lacks the destabilizing 1,3-diaxial hydrogen interactions found in cyclohexane (since positions 1 and 3 are oxygen atoms). Furthermore, intramolecular hydrogen bonding or dipole minimization often favors the axial orientation for the polar carbonyl group in this specific scaffold.
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Visualization of Stereochemistry
The diagram below illustrates the synthesis from bis-MPA and the resulting chair conformation, highlighting the "locked" equatorial phenyl group and the axial carboxylic acid.
Figure 1: Synthesis pathway and stereochemical preference of the BBM scaffold.
Experimental Protocols
Synthesis & Purification (Standard Protocol)
This protocol ensures high purity suitable for polymerization or drug conjugation.
Reagents:
-
2,2-Bis(hydroxymethyl)propionic acid (bis-MPA)
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Benzaldehyde (1.1 equivalents)
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p-Toluenesulfonic acid (pTSA) (catalytic, 0.05 eq)
-
Solvent: Acetone (for kinetic control) or Toluene (for thermodynamic control with Dean-Stark trap).
Workflow:
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Reaction: Suspend bis-MPA in acetone. Add benzaldehyde and pTSA. Stir at room temperature for 8–12 hours. The reaction mixture may become homogeneous before the product precipitates.
-
Quenching: Neutralize the acid catalyst by adding a small amount of
or triethylamine. -
Isolation: Evaporate the solvent. Dissolve the residue in DCM and wash with
(to remove unreacted benzaldehyde) followed by water. -
Crystallization (Critical Step): The crude solid is often sticky. Recrystallize from toluene or ethanol/water .
-
Note: The melting point of the pure "BBM" acid is 73–79 °C [1].[2] If the MP is higher (>150 °C), significant unreacted bis-MPA is present.
-
Stability & Handling
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Acid Sensitivity: The benzylidene acetal is an acid-labile protecting group. Avoid exposure to aqueous acids (
) during workup, as this will deprotect the diol, regenerating bis-MPA and benzaldehyde. -
Storage: Store in a cool, dry place. The compound is stable at room temperature in solid form but should be kept away from acidic fumes.
Applications in Drug Development
Dendrimer Synthesis
BBM is the "gold standard" AB2 monomer for synthesizing polyester dendrimers. The carboxylic acid is activated (using DCC/DPTS or CDI) to react with a core polyol. Post-synthesis, the benzylidene groups are removed via catalytic hydrogenolysis (
Prodrug Strategies
The lipophilic nature of the benzylidene acetal increases the membrane permeability of the hydrophilic bis-MPA core. This motif is utilized to improve the bioavailability of polar drugs attached to the carboxylic acid, acting as a cleavable linker that releases the payload in the acidic environment of endosomes or tumor microenvironments.
References
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Synthesis and Characterization of Linear, Homopolyester, Benzoyl Protected Bis-MPA. NSF Public Access Repository. Available at: [Link] (Accessed via Search Snippet 1.2).
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Crystal structure of 2-(2-chlorophenyl)-5-methyl-1,3-dioxane-5-carboxylic acid. NIH PubMed Central / IUCr. Available at: [Link].
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Physicochemical Properties of 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid (CID 704798). PubChem. Available at: [Link].
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Syntheses and crystal structures of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid. Acta Crystallographica Section E. Available at: [Link].
